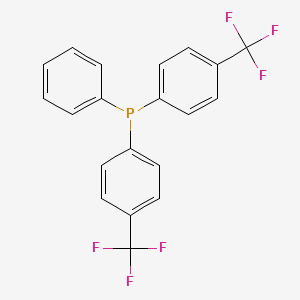
Bis(p-trifluoromethylphenyl)phenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(p-trifluoromethylphenyl)phenylphosphine is an organophosphorus compound with the molecular formula C20H13F6P. It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are bonded to a central phosphorus atom. This compound is known for its unique chemical properties and is widely used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-trifluoromethylphenyl)phenylphosphine typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Bis(p-trifluoromethylphenyl)phenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and oxidizing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled organic compounds. These products are often used in further chemical synthesis and industrial applications .
科学的研究の応用
Bis(p-trifluoromethylphenyl)phenylphosphine is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(p-trifluoromethylphenyl)phenylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it an effective catalyst in various chemical transformations . The molecular targets and pathways involved include coordination with transition metals and participation in redox reactions.
類似化合物との比較
Similar Compounds
Some compounds similar to Bis(p-trifluoromethylphenyl)phenylphosphine include:
- Tris(4-trifluoromethylphenyl)phosphine
- Tris(3,5-bis(trifluoromethyl)phenyl)phosphine
- Tris(pentafluorophenyl)phosphine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where other similar compounds may not perform as well .
生物活性
Bis(p-trifluoromethylphenyl)phenylphosphine is a phosphine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H9F6P. The presence of trifluoromethyl groups enhances its lipophilicity, which may facilitate its interaction with biological membranes and molecular targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. The phosphine moiety can interact with various enzymes, potentially modulating their activity. A study highlighted its role in inhibiting specific enzymes involved in metabolic pathways, suggesting a mechanism that could be exploited for therapeutic purposes.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests demonstrated that derivatives of this phosphine exhibited moderate to significant antibacterial effects, particularly against Gram-positive bacteria like Bacillus subtilis and cancer cell lines such as HL-60. The IC50 values for these activities are summarized in Table 1 below:
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | HL-60 | 25.03 ± 2.07 |
| Derivative A | Bacillus subtilis | 4.60 ± 1.13 |
| Derivative B | E. coli | >30 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Lipophilicity : The trifluoromethyl groups increase the compound's ability to penetrate lipid membranes, enhancing cellular uptake.
- Hydrogen Bonding : The phosphinic amide moiety can form strong hydrogen bonds with target molecules, which may lead to the modulation of enzyme activity or receptor interactions.
- Cytotoxicity : Studies have shown that the compound induces cytotoxic effects in certain cancer cell lines, potentially through apoptosis pathways linked to RAS inhibition .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this phosphine on various cancer cell lines, including those with mutated RAS genes. The results indicated selective lethality towards RAS-dependent cells, with IC50 values correlating with the degree of RAS dependency .
- Antibacterial Efficacy : Another research effort focused on the antibacterial properties of the compound against Bacillus subtilis. The findings confirmed significant antibacterial activity, suggesting potential applications in treating bacterial infections .
特性
分子式 |
C20H13F6P |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
phenyl-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C20H13F6P/c21-19(22,23)14-6-10-17(11-7-14)27(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24,25)26/h1-13H |
InChIキー |
KHELNFDLBKIBCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















